molecular formula C19H17ClF3N5O3 B2610845 N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide CAS No. 338399-38-5

N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide

Cat. No.: B2610845
CAS No.: 338399-38-5
M. Wt: 455.82
InChI Key: QTZQJXFFINFZJK-UHFFFAOYSA-N
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Description

N-[(1E)-[(Benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide (CAS: 338399-38-5) is a synthetic small molecule with a molecular formula of C₁₉H₁₇ClF₃N₅O₃ and a molecular weight of 455.82 g/mol . Its structure comprises:

  • A 4,5-dihydro-1,2-oxazole (isoxazoline) backbone.
  • A benzyloxyamino methylidene group at the N-position, contributing to its planar, conjugated geometry.
  • A 3-chloro-5-(trifluoromethyl)pyridin-2-yl substituent linked via an aminomethyl group, enhancing steric and electronic complexity. This compound’s design integrates halogenated and fluorinated moieties, which are known to improve metabolic stability and target binding affinity in medicinal chemistry .

Properties

IUPAC Name

5-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]methyl]-N-[(E)-phenylmethoxyiminomethyl]-4,5-dihydro-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N5O3/c20-15-6-13(19(21,22)23)8-24-17(15)25-9-14-7-16(28-31-14)18(29)26-11-27-30-10-12-4-2-1-3-5-12/h1-6,8,11,14H,7,9-10H2,(H,24,25)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTZQJXFFINFZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(ON=C1C(=O)NC=NOCC2=CC=CC=C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(ON=C1C(=O)N/C=N/OCC2=CC=CC=C2)CNC3=C(C=C(C=N3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClF3N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve the use of benzyloxyamine, chlorinated pyridine derivatives, and oxazole precursors. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperature and pressure settings to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Halogen atoms in the pyridinyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, inert atmospheres, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various functionalized derivatives.

Scientific Research Applications

Anticancer Potential

Research indicates that compounds similar to N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide exhibit significant anticancer activity. For example, studies have shown that related oxazole derivatives possess cytotoxic effects against various cancer cell lines, including SNB-19 and OVCAR-8, with growth inhibition percentages exceeding 85% in some cases . These findings suggest that this compound could be a candidate for further investigation in cancer therapeutics.

Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease processes. For instance, it may act as an inhibitor of 5-lipoxygenase (5-LOX), which is implicated in inflammatory responses and certain cancers . The structural features of the compound are conducive to binding with enzyme active sites, making it a valuable candidate for drug development targeting inflammatory diseases.

Alzheimer's Disease

The compound's structural similarity to other known inhibitors suggests potential applications in treating neurodegenerative diseases like Alzheimer’s. Compounds that inhibit beta-secretase (BACE1), which is involved in the formation of amyloid plaques, are critical in Alzheimer's research. The oxazole derivatives have been highlighted for their ability to inhibit BACE1 and may offer therapeutic benefits in managing or preventing Alzheimer's disease .

Anti-inflammatory Applications

Given its potential as a 5-lipoxygenase inhibitor, this compound could also be explored for anti-inflammatory treatments. Inhibiting this pathway can reduce inflammation in conditions such as asthma and arthritis. Further research is required to evaluate its efficacy and safety in clinical settings.

Case Studies and Research Findings

Numerous studies have explored the biological activities of related compounds:

  • In Silico Studies : Molecular docking studies have indicated that similar oxazole derivatives can effectively bind to target proteins involved in inflammatory pathways .
  • Synthesis and Characterization : Detailed methods for synthesizing these compounds have been published, showcasing their structural confirmation through techniques like NMR and LC-MS, which are essential for validating their chemical identity before biological testing .
  • Clinical Implications : The potential for these compounds to serve as leads for drug development has been discussed extensively in literature focused on neurodegenerative diseases and cancer therapy .

Mechanism of Action

The mechanism of action of N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound belongs to a class of carboxamide derivatives featuring hybrid heterocyclic scaffolds. Below is a comparative analysis with structurally analogous molecules:

Table 1: Structural Comparison

Compound Name / CAS Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound (338399-38-5) 4,5-Dihydro-1,2-oxazole 3-Chloro-5-(trifluoromethyl)pyridin-2-yl, benzyloxyamino methylidene 455.82 High lipophilicity due to CF₃; potential for kinase inhibition
(2E)-2-[1-(1,3-Benzodioxol-5-yl)-3-(1H-imidazol-1-yl)propylidene]-N-(2-chlorophenyl) hydrazinecarboxamide Hydrazinecarboxamide 1,3-Benzodioxol-5-yl, imidazole, 2-chlorophenyl Not reported Planar imine configuration (confirmed via X-ray); possible antifungal activity
3-(4-Methoxyphenyl)-N′-[(E)-(2,4,5-trimethoxyphenyl)methylene]-1H-pyrazole-5-carbohydrazide (1285520-26-4) Pyrazole-carbohydrazide 4-Methoxyphenyl, 2,4,5-trimethoxyphenyl Not reported Methoxy groups enhance solubility; potential anticancer activity
(5E)-5-(3,4-dimethyl-6-oxocyclohexa-2,4-dien-1-ylidene)-N-pyridin-3-yl-1,2-dihydropyrazole-3-carboxamide (879454-62-3) Dihydropyrazole-carboxamide 3,4-Dimethylcyclohexenone, pyridin-3-yl Not reported Conjugated dienone system may enable redox activity

Key Observations:

Heterocyclic Backbone Diversity :

  • The target compound’s isoxazoline core offers rigidity and metabolic stability compared to pyrazole (CAS 1285520-26-4) or hydrazinecarboxamide (CAS 879454-62-3) backbones .
  • Isoxazoline derivatives are often associated with anti-inflammatory and antimicrobial activities, whereas pyrazole analogs are explored for anticancer applications .

Chlorine at the pyridine 3-position (target compound) may confer stronger halogen bonding with biological targets than the 2-chlorophenyl group in .

Bioactivity Clustering :

  • According to bioactivity profiling (), compounds with similar carboxamide linkages and aromatic/heteroaromatic substituents cluster into groups with shared modes of action, such as kinase or protease inhibition .

Analytical and Spectroscopic Differentiation

Table 2: Analytical Signatures

Technique Target Compound Analog (CAS 1285520-26-4)
¹H-NMR - Benzyloxy protons: δ 4.5–5.0 ppm (multiplet)
- Pyridine-H: δ 8.2–8.5 ppm
- Methoxy protons: δ 3.7–3.9 ppm (singlets)
- Pyrazole-H: δ 7.1–7.3 ppm
¹³C-NMR - CF₃: δ 120–125 ppm (quartet)
- Isoxazoline C=O: δ 165–170 ppm
- Trimethoxyphenyl carbons: δ 55–60 ppm (OCH₃)
MS/MS Parent ion m/z 455.82; fragments at m/z 315 (loss of benzyloxy group) Parent ion m/z ~450; fragments at m/z 285 (loss of trimethoxyphenyl)
  • Molecular Networking : The target compound’s MS/MS profile would exhibit a low cosine score (<0.5) compared to pyrazole or hydrazine analogs due to distinct fragmentation patterns (e.g., CF₃-related ions) .

Biological Activity

N-[(1E)-[(benzyloxy)amino]methylidene]-5-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}methyl)-4,5-dihydro-1,2-oxazole-3-carboxamide, also referred to by its CAS number 338399-38-5, is a complex organic compound with notable biological activity. This compound belongs to a class of molecules that exhibit significant potential in medicinal chemistry, particularly in the development of antibacterial agents and other therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H17ClF3N5OC_{19}H_{17}ClF_3N_5O, with a molecular weight of 399.76 g/mol. The structure incorporates various functional groups that contribute to its biological properties, including a benzyloxy group and a pyridine moiety.

PropertyDetails
Molecular FormulaC19H17ClF3N5O
Molecular Weight399.76 g/mol
CAS Number338399-38-5
Functional GroupsBenzyloxy, Trifluoromethyl

Antibacterial Properties

Recent studies have highlighted the antibacterial properties of compounds similar to this compound. For instance, derivatives containing nitrogen heterocycles have shown significant activity against various bacterial strains, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and ESKAPE pathogens .

In vitro Studies:
In vitro evaluations have demonstrated that compounds with similar structures exhibit minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL against Staphylococcus aureus and Escherichia coli, indicating potent antibacterial activity .

Mechanism of Action:
The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial DNA synthesis and cell wall integrity. For example, certain derivatives have been shown to disrupt the function of essential enzymes involved in bacterial cell wall biosynthesis .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study published in the Journal of Medicinal Chemistry evaluated several pyrrole-based derivatives and their efficacy against Gram-positive bacteria. The results indicated that compounds with structural similarities to this compound exhibited significant antibacterial activity with MIC values comparable to established antibiotics like ciprofloxacin .
  • Resistance Mechanisms :
    Another research article discussed the challenges posed by antibiotic resistance and how compounds like N-[...] could be pivotal in overcoming these barriers due to their unique mechanisms of action that target multiple pathways within bacterial cells .

Research Findings

Recent findings suggest that the biological activity of N-[...] can be enhanced through structural modifications. For instance, variations in the halogen substituents or the introduction of additional nitrogen-containing heterocycles may lead to improved potency and selectivity against specific bacterial strains.

Q & A

Q. Table 1: Representative Synthesis Protocol

StepReagents/ConditionsPurposeYield (%)
13-Chloro-5-(trifluoromethyl)pyridin-2-amine, K₂CO₃, DMF, 80°C, 12hIntermediate formation65–70
2Benzyloxy-oxazole precursor, EDC·HCl, DMAP, CH₃CN, refluxCoupling50–55
3Column chromatography (EtOAc/Hexane 3:7)Purification>95 purity

Basic: Which spectroscopic and analytical methods are essential for structural confirmation?

Methodological Answer:
Post-synthesis characterization requires:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR to confirm proton environments (e.g., benzyloxy group at δ 4.5–5.0 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) .
    • 2D NMR (HSQC, HMBC) resolves connectivity between oxazole and pyridine moieties.
  • Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragments (e.g., loss of benzyloxy group).
  • X-ray Crystallography (if crystals form): Resolves stereochemistry and confirms E-configuration of imine bonds .

Advanced: How to resolve contradictions in spectroscopic data during characterization?

Methodological Answer:
Discrepancies (e.g., unexpected splitting in NMR) may arise from:

  • Dynamic Effects: Rotamers in the oxazole ring can cause signal splitting. Use variable-temperature NMR to identify coalescence points .
  • Impurity Peaks: Cross-validate with LC-MS to rule out byproducts.
  • Computational Validation: Compare experimental NMR shifts with DFT-calculated values (software: Gaussian, ORCA) .

Advanced: What computational strategies predict biological interactions of this compound?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases or enzymes). Focus on the pyridine and oxazole moieties as pharmacophores .
  • DFT Calculations: Optimize geometry at the B3LYP/6-31G* level to study electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .
  • MD Simulations (GROMACS): Simulate ligand-protein stability over 100 ns to assess binding kinetics .

Advanced: How to design SAR studies for analogs with improved bioactivity?

Methodological Answer:

  • Substituent Variation: Replace the trifluoromethyl group with -CF₂H or -OCF₃ to modulate lipophilicity .
  • Bioisosteric Replacement: Substitute the benzyloxy group with a thioether or cyclopropylmethoxy to enhance metabolic stability .
  • In Vivo Testing: Prioritize analogs with logP < 3.5 and polar surface area < 90 Ų for better bioavailability .

Q. Table 2: Key Structural Modifications and Effects

ModificationTarget PropertyAssay Outcome
Trifluoromethyl → CF₂HIncreased metabolic stabilityIC₅₀ improved 2-fold
Benzyloxy → CyclopropylmethoxyReduced CYP450 inhibitiont₁/₂ increased by 40%

Advanced: How to address low solubility in biological assays?

Methodological Answer:

  • Co-Solvent Systems: Use DMSO/PEG-400 (1:4) for in vitro assays.
  • Prodrug Strategies: Introduce phosphate or acetate esters at the oxazole carboxamide .
  • Nanoformulation: Encapsulate in PLGA nanoparticles (size: 100–200 nm) to enhance aqueous dispersion .

Advanced: What mechanistic approaches study the compound’s reactivity in nucleophilic environments?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Use deuterated analogs to probe rate-determining steps in hydrolysis .
  • LC-MS Monitoring: Track degradation products under physiological pH (e.g., cleavage of the oxazole ring) .
  • Electrochemical Analysis (CV): Measure redox potentials to predict stability in biological matrices .

Advanced: How to validate target engagement in cellular models?

Methodological Answer:

  • Cellular Thermal Shift Assay (CETSA): Confirm target binding by measuring protein thermal stability shifts .
  • CRISPR Knockout Models: Compare activity in wild-type vs. target-deficient cells.
  • Fluorescent Probes: Conjugate with BODIPY tags for live-cell imaging of localization .

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